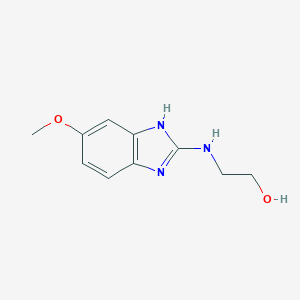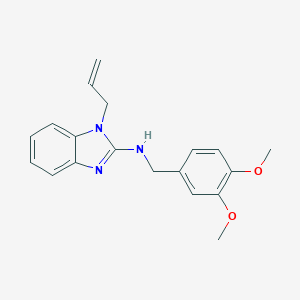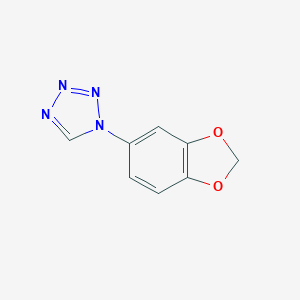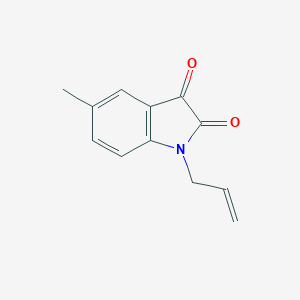![molecular formula C12H13NO3 B367035 5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one CAS No. 853751-57-2](/img/structure/B367035.png)
5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
Descripción general
Descripción
5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as spirooxindole, and it is a heterocyclic organic compound that has a spirocyclic structure. The synthesis of spirooxindole is a challenging task, but with recent advancements in synthetic chemistry, it has become possible to synthesize this compound efficiently.
Mecanismo De Acción
The mechanism of action of spirooxindole is still not fully understood, but it has been shown to interact with various biological targets, including DNA, enzymes, and receptors. In anticancer research, spirooxindole has been shown to induce apoptosis in cancer cells by inhibiting the activity of various enzymes and receptors involved in cell proliferation.
Biochemical and physiological effects:
Spirooxindole has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, antifungal activity, and antiviral activity. In cytotoxicity studies, spirooxindole has been shown to induce cell death in various cancer cell lines by inhibiting the activity of various enzymes and receptors involved in cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using spirooxindole in lab experiments include its versatility as a building block for the synthesis of various complex molecules, its potential applications in various fields, and its ability to interact with various biological targets. The limitations of using spirooxindole in lab experiments include its challenging synthesis, its potential toxicity, and its limited availability.
Direcciones Futuras
There are several future directions for research on spirooxindole, including the development of more efficient synthesis methods, the investigation of its potential applications in various fields, and the elucidation of its mechanism of action. In medicinal chemistry, future research on spirooxindole could focus on the development of more potent and selective anticancer agents. In material science, future research on spirooxindole could focus on the synthesis of new organic materials with unique properties. In organic synthesis, future research on spirooxindole could focus on the development of new synthetic methodologies using spirooxindole as a building block.
In conclusion, spirooxindole is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of spirooxindole is a challenging task, but with recent advancements in synthetic chemistry, it has become possible to synthesize this compound efficiently. Spirooxindole has been extensively studied for its potential applications in medicinal chemistry, material science, and organic synthesis. Future research on spirooxindole could focus on the development of more efficient synthesis methods, the investigation of its potential applications in various fields, and the elucidation of its mechanism of action.
Aplicaciones Científicas De Investigación
Spirooxindole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, spirooxindole has been shown to possess anticancer, antiviral, and antibacterial properties. In material science, spirooxindole has been used as a building block for the synthesis of various organic materials. In organic synthesis, spirooxindole has been used as a versatile building block for the synthesis of various complex molecules.
Propiedades
IUPAC Name |
5'-methylspiro[1,3-dioxane-2,3'-1H-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-3-4-10-9(7-8)12(11(14)13-10)15-5-2-6-16-12/h3-4,7H,2,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTLYVBDOGQTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C23OCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203855 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B366958.png)

![1-Benzenesulfonyl-4-benzo[1,3]dioxol-5-ylmethyl-piperazine](/img/structure/B367004.png)
![2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367007.png)
![{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367013.png)
![4-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367015.png)

![{1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367038.png)
![N-({1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B367041.png)


![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B367058.png)
![2,2,7,7-tetramethyl-N-(2-methylphenyl)tetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carboxamide](/img/structure/B367073.png)
